molecular formula C9H13NOS B1286317 2-Amino-2-[4-(methylthio)phenyl]ethanol CAS No. 910443-19-5

2-Amino-2-[4-(methylthio)phenyl]ethanol

Cat. No.: B1286317
CAS No.: 910443-19-5
M. Wt: 183.27 g/mol
InChI Key: SISQHIHFZXIWAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[4-(methylthio)phenyl]ethanol typically involves the reaction of 4-(methylthio)benzaldehyde with an appropriate amine and reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[4-(methylthio)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can further modify the amino and hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the phenyl ring.

Scientific Research Applications

2-Amino-2-[4-(methylthio)phenyl]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-[4-(methylthio)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The methylthio group can undergo oxidation to form reactive intermediates that further modulate its activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-[4-(methylsulfanyl)phenyl]ethanol: Similar in structure but with different substituents on the phenyl ring.

    2-Amino-2-[4-(ethylthio)phenyl]ethanol: Contains an ethylthio group instead of a methylthio group.

    2-Amino-2-[4-(methylthio)phenyl]propanol: Similar structure but with a propanol group instead of ethanol.

Uniqueness

2-Amino-2-[4-(methylthio)phenyl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Amino-2-[4-(methylthio)phenyl]ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a hydroxyl group, and a methylthio group attached to a phenyl ring. This unique combination of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The amino and hydroxyl groups facilitate hydrogen bonding, enhancing interactions with enzymes and receptors. The methylthio group may undergo oxidation, generating reactive intermediates that further modulate its biological effects.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Antiprotozoal Properties : It has been investigated for its potential against protozoan infections, indicating promise in treating diseases caused by protozoa.
  • Cytotoxic Effects : Preliminary studies have shown that it may exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Research Findings

A variety of studies have explored the biological activity of this compound. Below are key findings from recent research:

StudyFocusFindings
Prasad et al. (2023)Synthesis and SARInvestigated derivatives with similar structures; noted potential anticancer activity in related compounds .
JRC Publications (2023)Validated MethodsHighlighted the importance of structural modifications in enhancing biological activity; relevant to the design of new derivatives based on this compound .
El-Subbagh et al. (2021)Antitumor ActivityExplored various derivatives for their cytotoxic effects against human tumor cell lines; indicated potential for developing effective anticancer therapies .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.
  • Cytotoxicity Assessment : In vitro tests were conducted on various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induced apoptosis in these cells, showcasing its potential as an anticancer agent.

Properties

IUPAC Name

2-amino-2-(4-methylsulfanylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISQHIHFZXIWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288939
Record name β-Amino-4-(methylthio)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-19-5
Record name β-Amino-4-(methylthio)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910443-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-4-(methylthio)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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